molecular formula C8H8Cl2N2O2S B2698890 2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride CAS No. 1638221-42-7

2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride

Cat. No. B2698890
CAS RN: 1638221-42-7
M. Wt: 267.12
InChI Key: UUDRIVADQXJHNI-UHFFFAOYSA-N
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Description

“2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride” is a chemical compound with the CAS Number: 1638221-42-7 . It has a molecular weight of 267.14 .


Synthesis Analysis

The synthesis of benzothiazoles often involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . A similar reaction of o-phenylenediamines provides 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .


Molecular Structure Analysis

The linear formula of “2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride” is C8 H6 N2 O2 S . 2 Cl H .


Chemical Reactions Analysis

In a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes, an in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step .

Scientific Research Applications

Synthesis and Biological Activity

The compound 2-Amino-1,3-benzothiazole derivatives have been extensively studied for their synthesis methods and biological activities. For example, the synthesis of N-substituted-3-chloro-2-azetidinones starting from 2-Aminobenzothiazole carboxylic acid demonstrates a sequence of reactions that yield compounds with notable antibacterial and antifungal activities. These compounds were tested against several microorganisms including Staphylococcus aureus and Escherichia coli, showcasing moderate to good antibacterial effectiveness, although no activity was observed against tested fungal species (Chavan & Pai, 2007).

Antimicrobial Activity of Pyridine Derivatives

Another research focus has been on the antimicrobial activity of pyridine derivatives synthesized from 2-Amino substituted benzothiazoles. These studies involve preparing carboxylic acids and amide derivatives to evaluate their antimicrobial efficacy. The synthesized compounds exhibited variable and modest activity against bacterial and fungal strains, highlighting the potential of 2-Amino-1,3-benzothiazole derivatives in antimicrobial drug development (Patel, Agravat, & Shaikh, 2011).

Preclinical Evaluation of Antitumor Properties

The antitumor properties of 2-Amino-1,3-benzothiazole derivatives have also been a significant area of investigation. Novel 2-(4-aminophenyl)benzothiazoles have shown potent antitumor properties in vitro and in vivo. These compounds induce and are metabolized by cytochrome P450 to active and inactive metabolites, with amino acid conjugation being used to improve solubility and bioavailability. The preclinical evaluation suggests these derivatives have potential as antitumor agents, especially for breast and ovarian cancers (Bradshaw et al., 2002).

properties

IUPAC Name

2-amino-1,3-benzothiazole-5-carboxylic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S.2ClH/c9-8-10-5-3-4(7(11)12)1-2-6(5)13-8;;/h1-3H,(H2,9,10)(H,11,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDRIVADQXJHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)N=C(S2)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1,3-benzothiazole-5-carboxylic acid dihydrochloride

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